molecular formula C12H11N B2805571 3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile CAS No. 83249-01-8

3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile

Cat. No.: B2805571
CAS No.: 83249-01-8
M. Wt: 169.227
InChI Key: MKXLZMSGWPUXMP-UHFFFAOYSA-N
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Description

3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile is a chemical compound with the CAS Number: 83249-01-8 . It has a molecular weight of 169.23 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11N/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 51-52 degrees Celsius .

Scientific Research Applications

Bioisosteres in Drug Candidates

3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile and related bicyclo[1.1.1]pentane (BCP) motifs are utilized as bioisosteres in drug candidates. These compounds are known for replacing phenyl, tert-butyl, and alkynyl fragments to improve the physicochemical properties of drugs. The synthesis of such BCP analogues, particularly with "ortho/meta-substituted" features, is an ongoing area of research. Ma, Sloman, Han, and Bennett (2019) report on the selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes, a significant step in this direction (Ma et al., 2019).

Synthesis of Amines

The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane is another key application. Hughes, Scarlata, Chen, Burch, and Gleason (2019) developed a method for synthesizing these amines, which are pharmaceutically relevant, using magnesium amides and alkyl electrophiles. This method highlights the potential of incorporating a variety of important functional groups onto the BCP scaffold (Hughes et al., 2019).

Radical Multicomponent Carboamination

Kanazawa, Maeda, and Uchiyama (2017) introduced a method for the synthesis of multifunctionalized BCP derivatives through radical multicomponent carboamination of [1.1.1]propellane. This approach is important for generating drug-like molecules with good passive permeability, high aqueous solubility, and improved metabolic stability (Kanazawa et al., 2017).

High Energy Density Materials

In defense applications, polynitrobicyclo[1.1.1]pentanes are investigated as high energy density materials (HEDMs). Ghule, Sarangapani, Jadhav, and Tewari (2011) studied the densities, detonation velocities, pressures, and thermal stabilities of these compounds. They found that compounds with more than two nitro groups have high heat of formation and density, correlating with the number and spacing of nitro groups (Ghule et al., 2011).

Synthetic Chemistry Advances

Recent advances in the synthetic chemistry of BCP are highlighted by Kanazawa and Uchiyama (2018). They focused on the radical multicomponent carboamination of [1.1.1]propellane for synthesizing a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives (Kanazawa & Uchiyama, 2018).

Nonclassical Phenyl Ring Bioisostere

The application of the BCP motif as a nonclassical phenyl ring bioisostere in drug design is explored by Stepan et al. (2012). They replaced the central, para-substituted fluorophenyl ring in a γ-secretase inhibitor with the BCP motif, leading to significant improvements in passive permeability and aqueous solubility (Stepan et al., 2012).

Metal Halogen Exchange and 1,3-Elimination

Della and Taylor (1991) studied the reaction of 1-iodobicyclo[1.1.1]pentane with t-butyllithium, highlighting the metal-halogen exchange process and its implications in the synthesis of BCP compounds (Della & Taylor, 1991).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The recommended safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-phenylbicyclo[1.1.1]pentane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXLZMSGWPUXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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